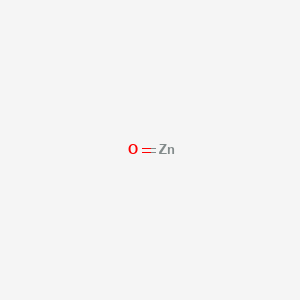

氧化锌

概述

描述

氧化锌是一种无机化合物,化学式为 ZnO。 它是一种白色粉末,不溶于水,广泛用作各种材料和产品的添加剂,包括化妆品、食品补充剂、橡胶、塑料、陶瓷、玻璃、水泥、润滑剂、油漆、防晒霜、软膏、粘合剂、密封剂、颜料、食品、电池、铁氧体、阻燃剂和半导体 。 虽然它天然存在于闪锌矿中,但大多数氧化锌是人工合成的 .

合成路线和反应条件:

工业生产方法:

直接(美国)法: 在这种方法中,锌矿石用碳还原以生成锌蒸汽,然后氧化形成氧化锌.

间接(法国)法: 锌金属被熔化并汽化,蒸汽在空气中氧化生成氧化锌.

反应类型:

取代: 氧化锌可以与酸反应生成锌盐和水.

常用试剂和条件:

用碳还原: ZnO + C → Zn + CO.

用氢气还原: ZnO + H₂ → Zn + H₂O.

与酸反应: ZnO + 2HCl → ZnCl₂ + H₂O.

主要产物:

锌金属: 由氧化锌还原生成.

锌盐: 由氧化锌与酸反应生成.

作用机制

氧化锌通过多种机制发挥其作用:

物理屏障: 它充当物理屏障,防止皮肤刺激并帮助治愈受损的皮肤.

紫外线辐射反射: 氧化锌反射紫外线辐射,使其成为有效的防晒霜.

防腐特性: 它具有弱防腐特性,有助于预防感染.

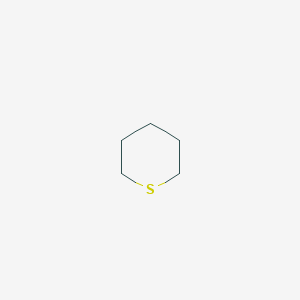

类似化合物:

硫化锌 (ZnS): 用于颜料、荧光粉和半导体.

硒化锌 (ZnSe): 用于红外光学和半导体.

碲化锌 (ZnTe): 用于红外探测器和半导体.

比较:

氧化锌与硫化锌: 氧化锌由于其阻挡紫外线辐射的能力,在局部应用和防晒霜中更为常用,而硫化锌主要用于颜料和荧光粉.

氧化锌与硒化锌: 氧化锌由于其生物相容性并在医疗应用中的使用而更受欢迎,而硒化锌用于红外光学.

氧化锌与碲化锌: 氧化锌广泛用于各种工业应用,而碲化锌主要用于红外探测器.

氧化锌的独特特性,如其高化学稳定性、宽范围的辐射吸收和高光稳定性,使其成为研究和工业各个领域中的一种用途广泛且宝贵的化合物 .

科学研究应用

氧化锌由于其独特的特性,在科学研究中有着广泛的应用:

生化分析

Biochemical Properties

Zinc Oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Zinc Oxide nanoparticles have been found to upregulate the expression of genes involved in nutrient element transport, carbon/nitrogen metabolism, and secondary metabolism in tomato plants .

Cellular Effects

Zinc Oxide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, Zinc Oxide nanoparticles have been shown to improve iron deficiency tolerance in tomato plants by reducing iron deficiency-induced oxidative damage and improving metal nutrient element contents .

Molecular Mechanism

Zinc Oxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Zinc Oxide nanoparticles have been found to increase the expression of genes encoding antioxidative enzymes, transporters, and the enzymes or regulators involved in carbon/nitrogen metabolism and secondary metabolism .

Temporal Effects in Laboratory Settings

The effects of Zinc Oxide can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Zinc Oxide vary with different dosages in animal models. For example, subchronic exposure to Zinc Oxide nanoparticles in male rats induced biochemical and histopathological alterations .

Metabolic Pathways

Zinc Oxide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Zinc Oxide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Zinc Oxide and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

相似化合物的比较

Zinc Sulfide (ZnS): Used in pigments, phosphors, and as a semiconductor.

Zinc Selenide (ZnSe): Used in infrared optics and as a semiconductor.

Zinc Telluride (ZnTe): Used in infrared detectors and as a semiconductor.

Comparison:

Zinc Oxide vs. Zinc Sulfide: Zinc oxide is more commonly used in topical applications and as a sunscreen due to its ability to block ultraviolet radiation, whereas zinc sulfide is primarily used in pigments and phosphors.

Zinc Oxide vs. Zinc Selenide: Zinc oxide is preferred for its biocompatibility and use in medical applications, while zinc selenide is used in infrared optics.

Zinc Oxide vs. Zinc Telluride: Zinc oxide is widely used in various industrial applications, whereas zinc telluride is mainly used in infrared detectors.

Zinc oxide’s unique properties, such as its high chemical stability, broad range of radiation absorption, and high photostability, make it a versatile and valuable compound in various fields of research and industry .

属性

IUPAC Name |

oxozinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOMVQKBTHCTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OZn, ZnO | |

| Record name | ZINC OXIDE, CRUDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | zinc(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Zinc oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crude zinc oxide is a yellow-gray granular solid with no odor. It is insoluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Prolonged inhalation of the dust may result in metal fume fever with symptoms of chills, fever, muscular pain, nausea and vomiting., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, White, odorless solid; [NIOSH], WHITE POWDER., White, odorless solid. | |

| Record name | ZINC OXIDE, CRUDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc oxide (ZnO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC OXIDE, DUST & FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/215 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0675.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.0004 % at 64 °F (NIOSH, 2023), Insoluble in water, Slowly decomposed by water, Soluble in dilute acid, Soluble in acids and alkalies; insoluble in alcohol, 0.00042 g/100 cu cm water at 18 °C, Solubility in water: none, (64 °F): 0.0004% | |

| Record name | ZINC OXIDE, CRUDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Zinc oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0675.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

5.61 (NIOSH, 2023) - Denser than water; will sink, 5.6 g/cu cm, 5.6 g/cm³, 5.61 | |

| Record name | ZINC OXIDE, CRUDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC OXIDE, DUST & FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/215 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0675.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mm Hg (approx), 0 mmHg (approx) | |

| Record name | ZINC OXIDE, CRUDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC OXIDE, DUST & FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/215 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0675.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

It acts by providing a physical barrier to prevent skin irritation and help heal damaged skin., ... Freshly formed fumes are ... composed of ... particles in range of 0.05 to 0.5 um, and ... /have/ increased activity when they come into contact with the alveolar walls of lung. As fumes age they become less reactive because they tend to agglomerate or form aggregates and settle out of atmosphere ... thereby reducing concn of reactive particulates in lung. ... The size of particles is important factor in producing the illness. ... Finely divided particles of metals /are/ so small that they behave much like a gas and act on the alveolar surfaces, affecting the lung tissue and not upper respiratory tract. /Zinc/, ... /That/ zinc oxide fume inhalation initiates a time-dependent sequence of proinflammatory events /was postulated/. This includes dose-dependent increases in pulmonary neutrophils and increased tumor necrosis factor (TNF) release into the pulmonary environment beginning at 3 hr after exposure, which, in turn, may lead to increases in bronchoalveolar lavage (BAL) IL-6 and the neutrophil chemoattractant IL-8. The IL-6 then enters the circulation, contributing to the development of the fever and the symptoms of metal-fume fever. /It was/ confirmed, through in vitro studies, that zinc oxide exposure stimulated U937 mononuclear cells to release TNF and IL-8, a finding consistent with in vivo observations in metal-fume fever., The pathogenesis /of metal fume fever/ is unknown, but it is thought to result from endogenous pyrogen release due to cell lysis. Extracts prepared from tracheal mucosa and from the lungs of animals with experimentally induced metal fume fever produce similar symptoms when injected into other animals., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents/ | |

| Record name | Zinc oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZINC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Some technical grades contain a few tenths of a percent lead. | |

| Record name | ZINC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish-white powder; hexagonal crystals, Coarse white or grayish powder, Hexagonal, wurtzite crystal structure, White powder; hexagonal | |

CAS No. |

1314-13-2, 174846-84-5, 174846-83-4, 155149-97-6, 20431-17-8, 174846-87-8, 174846-85-6, 8051-03-4 | |

| Record name | ZINC OXIDE, CRUDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc oxide (Zn3O3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174846-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc oxide (ZnO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc oxide (Zn2O2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174846-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc oxide (Zn12O12) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155149-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zincite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20431-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc oxide (Zn6O6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174846-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc oxide (Zn4O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174846-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc oxide [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc oxide (ZnO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc oxide (ZnO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC OXIDE, DUST & FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/215 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

3587 °F (NIOSH, 2023), Zinc 786 °F, 1974 °C, 1975 °C, 3587 °F | |

| Record name | ZINC OXIDE, CRUDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC OXIDE, DUST & FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/215 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0675.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

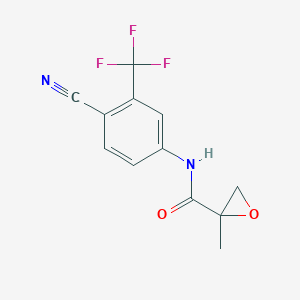

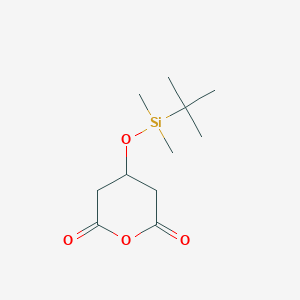

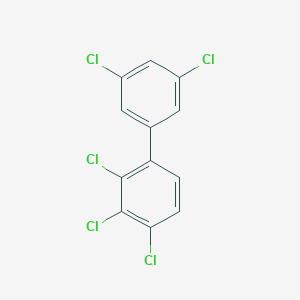

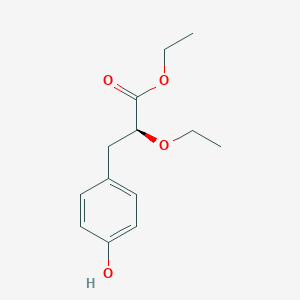

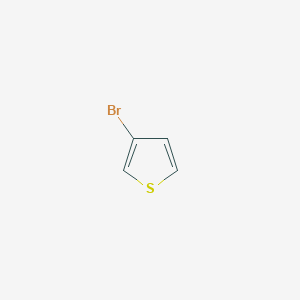

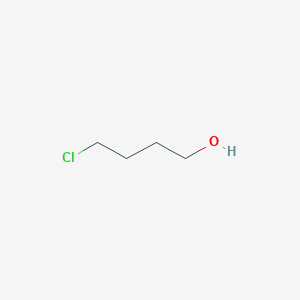

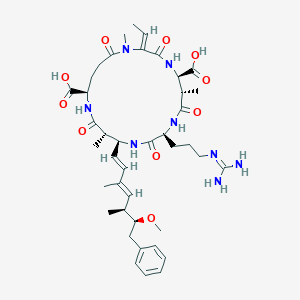

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the molecular formula and weight of zinc oxide?

A1: Zinc oxide has the molecular formula ZnO and a molecular weight of 81.38 g/mol.

Q2: What are the key spectroscopic characteristics of zinc oxide nanoparticles?

A2: Spectroscopic techniques like UV-Visible spectroscopy, powder X-ray diffraction (XRD), and Raman spectroscopy are crucial for characterizing zinc oxide nanoparticles. [] UV-Vis spectroscopy confirms the formation of zinc oxide nanoparticles by exhibiting maximum absorbance around 380 nm. [] XRD analysis reveals the crystalline structure and size of the nanoparticles, often indicating a hexagonal wurtzite structure. [] Raman spectroscopy further supports the crystalline nature and structure by displaying characteristic E2 and E1 modes. []

Q3: How does the size of zinc oxide particles affect their properties?

A3: Zinc oxide nanoparticles exhibit size-dependent properties. For instance, smaller particles tend to have higher surface area, leading to enhanced reactivity and potentially different optical properties. []

Q4: What are some common applications of zinc oxide?

A4: Zinc oxide finds applications in various fields due to its unique properties. These include:

- Transparent Conductive Electrodes: Heavily doped zinc oxide films serve as transparent and conductive electrodes, particularly in thin-film solar cells. []

- Antimicrobial Agent: Zinc oxide exhibits antimicrobial properties, making it useful in pharmaceutical formulations. [] It is also incorporated into acrylic paints for enhanced antimicrobial protection. []

- Wound Healing: Zinc oxide is used in wound healing applications due to its absorbent and protective properties. [, ]

- Sunscreens: Zinc oxide effectively absorbs UV radiation, making it a common ingredient in sunscreens. []

Q5: How does the presence of zinc oxide impact the aging resistance of EPDM (a type of synthetic rubber) under UV irradiation?

A5: Research suggests that zinc oxide enhances the aging resistance of EPDM under UV irradiation. It acts as a UV absorber, providing a physical shielding effect, and contributes to increased cross-link density in the vulcanized rubber. []

Q6: How does the incorporation of zinc oxide nanoparticles affect acrylic paints?

A6: Adding zinc oxide nanoparticles to acrylic paints significantly enhances their antimicrobial activity without altering the paint's microstructure or chemical properties. []

Q7: What is the role of zinc oxide in alite-sulfoaluminate (ACSA) clinker production?

A7: Zinc oxide plays a crucial role in the clinkering process of ACSA materials. The addition of zinc oxide, along with calcium fluoride, promotes the formation of desirable phases like tricalcium silicate (C3S) and minimizes free lime content in the clinker. []

Q8: What is a zinc oxide homogeneous p-n junction, and how is it made?

A8: A zinc oxide homogeneous p-n junction is a type of semiconductor device made entirely from zinc oxide. It is created by doping different regions of the zinc oxide material with impurities to create p-type (positive charge carriers) and n-type (negative charge carriers) regions. The junction between these regions forms the basis for its electronic properties, allowing for applications in LEDs and laser diodes. []

Q9: How does zinc oxide interact with bacteria to exert its antimicrobial effects?

A9: While the exact mechanism is not fully understood, research suggests that zinc oxide nanoparticles can interact with bacterial cell membranes, leading to disruption and ultimately cell death. The release of zinc ions and the generation of reactive oxygen species (ROS) are also thought to contribute to its antimicrobial activity.

Q10: Has the antimicrobial activity of zinc oxide nanoparticles been investigated against drug-resistant bacteria?

A10: Yes, studies have shown that zinc oxide nanoparticles exhibit promising activity against oxacillin-resistant Staphylococcus aureus (ORSA). []

Q11: Has research explored combining zinc oxide nanoparticles with other antimicrobial agents?

A11: Yes, researchers are investigating synergistic effects between zinc oxide nanoparticles and other antimicrobial agents. For instance, studies have assessed the combined effect of zinc oxide nanoparticles with ethanolic olive leaf extract against ORSA. []

Q12: Is there research on the potential toxicity of zinc oxide nanoparticles?

A13: ** Yes, several studies investigate the potential toxicity of zinc oxide nanoparticles. One study used Artemia salina (brine shrimp) as a model organism and found that while nanoparticles of zinc and zinc oxide exhibited some toxicity, their macroparticle counterparts showed higher toxicity to Artemia salina eggs and larvae. [] This highlights the importance of considering particle size in nanotoxicology assessments.

Q13: Are there concerns about the systemic absorption of zinc oxide from topical applications, such as ointments?

A14: Research suggests that topical application of zinc oxide ointments, even at high concentrations like 40%, does not lead to significant systemic absorption of zinc. Studies in healthy subjects and patients receiving total parenteral nutrition support this conclusion. []

Q14: Can biodegradable polymers be used for the controlled release of zinc oxide in wound healing applications?

A16: Yes, biodegradable polymer films, such as "Biodep-Nano," have been developed as wound dressings for the controlled release of zinc oxide. These films aim to provide a sustained therapeutic effect by gradually releasing zinc oxide in the wound bed. []

Q15: What is the role of polymeric electrolytes in the preparation of stable zinc oxide nanosols?

A17: Polymeric electrolytes play a crucial role in controlling particle growth and preventing aggregation during the synthesis of zinc oxide nanosols. They act as stabilizing agents, preventing the nanoparticles from agglomerating and ensuring a homogeneous dispersion. []

Q16: Are there environmentally friendly approaches for synthesizing zinc oxide nanoparticles?

A18: Yes, green chemistry methods for synthesizing zinc oxide nanoparticles are gaining attention. One such approach utilizes plant extracts, like neem extract, as reducing agents in the synthesis process. [, ] This method offers an environmentally friendly alternative to conventional chemical synthesis routes.

Q17: What makes the use of plant extracts advantageous in nanoparticle synthesis?

A17: Plant extracts offer several advantages in nanoparticle synthesis, including:

Q18: Can computational methods provide insights into the adsorption of molecules on zinc oxide surfaces?

A20: Yes, molecular dynamics simulations have been employed to study the adsorption of molecules, such as poly-ten-lysine, onto zinc oxide surfaces. [] These simulations can provide valuable information on the interactions occurring at the molecular level, helping to understand phenomena like protein adsorption on nanoparticle surfaces.

Q19: Have computational studies been used to investigate the effects of doping on zinc oxide's electronic properties?

A21: Yes, computational methods, like density functional theory calculations, are frequently used to investigate the effects of doping on the electronic properties of materials like zinc oxide. For example, simulations can predict how lithium doping can alter the band gap and electrical conductivity of zinc oxide. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。